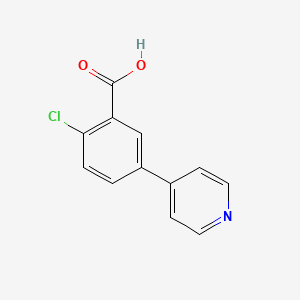

2-Chloro-5-(pyridin-4-yl)benzoic acid

Description

Significance of Halogenated Pyridine-Substituted Benzoic Acids in Contemporary Chemical Research

The incorporation of a halogen atom and a pyridine (B92270) moiety into a benzoic acid scaffold imparts a range of desirable properties that are of significant interest in modern chemical research, particularly in drug discovery and materials science.

Halogen atoms, such as chlorine, are known to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a chlorine atom can enhance a compound's ability to cross biological membranes and can also lead to stronger interactions with protein binding pockets through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in many pharmaceuticals and functional materials. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the compound's solubility, crystal packing, and interaction with biological macromolecules. The combination of these features in halogenated pyridine-substituted benzoic acids makes them versatile building blocks for the synthesis of complex molecules with tailored properties.

These compounds have been investigated for a wide range of biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents. Furthermore, their rigid structures and potential for forming diverse intermolecular interactions make them attractive candidates for the development of novel crystalline materials, such as co-crystals and metal-organic frameworks (MOFs), with applications in gas storage, separation, and catalysis.

Structural Features and Chemical Moduli of 2-Chloro-5-(pyridin-4-yl)benzoic acid

This compound is a molecule that brings together a chlorinated benzoic acid unit and a pyridine ring. This unique combination of functional groups dictates its three-dimensional structure and chemical reactivity.

Key Structural and Chemical Properties:

| Property | Value | Source |

| CAS Number | 1214368-18-9 | chemscene.com |

| Molecular Formula | C₁₂H₈ClNO₂ | chemscene.com |

| Molecular Weight | 233.65 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | chemscene.com |

| logP (octanol-water partition coefficient) | 3.1002 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

The molecule consists of a benzoic acid ring where a chlorine atom is substituted at the 2-position and a pyridin-4-yl group is attached at the 5-position. The chlorine atom ortho to the carboxylic acid group can influence the acidity of the carboxylic proton and the conformation of the molecule through steric and electronic effects. The pyridine ring, being a π-deficient aromatic system, and the benzoic acid ring, a relatively π-rich system, are linked by a single carbon-carbon bond, allowing for rotational freedom. However, steric hindrance between the two rings may lead to a non-planar conformation in the solid state.

The presence of the carboxylic acid group, the pyridine nitrogen, and the chlorine atom provides multiple sites for intermolecular interactions, such as hydrogen bonding and halogen bonding. These interactions are expected to play a crucial role in the crystal packing of the compound.

Historical Context and Evolution of Research on Related Scaffolds

The study of benzoic acid and its derivatives has a rich history dating back to the 16th century. Benzoic acid itself was first isolated from gum benzoin. The development of synthetic methods in the 19th and 20th centuries opened up avenues for the preparation of a vast array of substituted benzoic acids, leading to their widespread use in various applications, including as food preservatives and precursors for dyes and pharmaceuticals.

The synthesis of pyridine and its derivatives also has a long history, with early methods relying on the isolation from coal tar. The development of systematic synthetic routes, such as the Hantzsch pyridine synthesis, in the late 19th century, was a significant milestone.

The convergence of these two areas of research, leading to the synthesis of pyridine-substituted benzoic acids, is a more recent development, largely driven by the pursuit of new therapeutic agents and functional materials. Early research in this area often focused on understanding the fundamental properties of these molecules, such as their acidity and conformational preferences.

In recent decades, with the advent of modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Stille couplings), the synthesis of complex biaryl compounds like this compound has become more accessible. This has spurred a significant increase in research activity focused on exploring the potential applications of these scaffolds. The growing understanding of the role of halogen bonding in molecular recognition has further fueled interest in halogenated derivatives. The evolution of research in this field highlights a continuous progression from fundamental studies of simple substituted aromatics to the rational design and synthesis of complex molecules with specific functional properties.

Structure

3D Structure

Properties

Molecular Formula |

C12H8ClNO2 |

|---|---|

Molecular Weight |

233.65 g/mol |

IUPAC Name |

2-chloro-5-pyridin-4-ylbenzoic acid |

InChI |

InChI=1S/C12H8ClNO2/c13-11-2-1-9(7-10(11)12(15)16)8-3-5-14-6-4-8/h1-7H,(H,15,16) |

InChI Key |

DFEAMWHGJDUQED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NC=C2)C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Pyridin 4 Yl Benzoic Acid and Its Congeners

Strategic Disconnections and Retrosynthetic Analysis of the 2-Chloro-5-(pyridin-4-yl)benzoic acid Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. leah4sci.com For this compound, the primary strategic disconnection focuses on the carbon-carbon bond connecting the benzoic acid and pyridine (B92270) rings. This bond is a prime candidate for formation via transition-metal-catalyzed cross-coupling reactions, which are powerful tools for creating C(sp²)-C(sp²) bonds.

This primary disconnection leads to two main precursor pairs:

Pair A: A 2-chlorobenzoic acid derivative functionalized at the 5-position with a leaving group (e.g., bromine, iodine) and a pyridine-4-yl organometallic reagent (e.g., a boronic acid, organozinc, or organotin compound).

Pair B: A 4-halopyridine and a 2-chlorobenzoic acid derivative functionalized at the 5-position with an organometallic moiety.

A secondary set of disconnections involves the functional groups on the benzoic acid precursor itself. The chloro and carboxyl groups can be considered as starting functionalities or can be introduced through functional group interconversions. For instance, the 2-chloro-5-halobenzoic acid precursor could be synthesized from simpler materials like 2-chlorobenzoic acid through electrophilic aromatic substitution reactions such as halogenation or nitration followed by further transformations. leah4sci.com This multi-faceted approach allows for flexibility in the choice of starting materials and synthetic routes.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are central to the synthesis of biaryl compounds, including the target molecule. These methods offer high efficiency and functional group tolerance. nih.gov

Suzuki-Miyaura Coupling: Optimization of Reaction Conditions and Catalyst Systems

The Suzuki-Miyaura reaction is one of the most versatile methods for C-C bond formation, coupling an organoboron reagent with an organic halide or pseudo-halide. nih.gov For the synthesis of this compound, a common approach involves the reaction of 5-bromo-2-chlorobenzoic acid with pyridine-4-boronic acid.

The success of the Suzuki-Miyaura coupling is highly dependent on the optimization of reaction conditions. Key parameters include the choice of palladium catalyst, ligand, base, and solvent. While catalysts like Pd(PPh₃)₄ can be used, modern systems often employ a combination of a palladium(II) or palladium(0) source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine (B1218219) ligand. Electron-rich and sterically demanding phosphine ligands often promote the catalytic cycle. nih.gov The synthesis of 2-arylpyridines can be challenging, but effective catalyst systems have been developed to address this. nih.gov The choice of base is also critical, with inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ commonly used to facilitate the transmetalation step.

| Parameter | Common Reagents/Conditions | Purpose |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Catalyzes the oxidative addition and reductive elimination steps. |

| Ligand | PPh₃, RuPhos, SPhos, Buchwald-type phosphines | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Boron Reagent | Pyridine-4-boronic acid, Pyridine-4-boronic acid pinacol (B44631) ester | The organoboron coupling partner. |

| Aryl Halide | 5-Bromo-2-chlorobenzoic acid, 5-Iodo-2-chlorobenzoic acid | The organic halide coupling partner. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Activates the organoboron species for transmetalation. |

| Solvent | Dioxane, Toluene, DMF, Acetonitrile/Water mixtures | Solubilizes reactants and influences reaction rate and yield. |

This table presents a generalized summary of conditions often employed in Suzuki-Miyaura couplings for similar biaryl syntheses.

Negishi and Stille Coupling Approaches

Alternative palladium-catalyzed methods, such as the Negishi and Stille couplings, also provide viable pathways for the formation of the key C-C bond.

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. orgsyn.org In this context, a 4-pyridylzinc halide could be coupled with 5-bromo-2-chlorobenzoic acid. Negishi reactions are known for their high reactivity and tolerance of a wide range of functional groups. orgsyn.orgnih.gov Recent advancements have led to the development of solid, air-stable 2-pyridylzinc reagents, which can simplify handling and expand the scope of these reactions. organic-chemistry.org

The Stille coupling employs an organostannane (tin) reagent, such as 4-(tributylstannyl)pyridine. libretexts.orgorgsyn.org This reaction is highly versatile and compatible with many functional groups. orgsyn.orgnih.gov Despite its synthetic utility, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can complicate purification and raise environmental concerns. libretexts.org

Direct Arylation Strategies

Direct arylation represents a more modern and atom-economical approach, creating the C-C bond by activating a C-H bond on one of the aromatic rings, thus avoiding the need for pre-functionalization with organometallic reagents. nih.govnih.gov In principle, this compound could be synthesized via the palladium-catalyzed direct C-H arylation of 2-chlorobenzoic acid with a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine).

This strategy involves the selective activation of the C-H bond at the 5-position of the benzoic acid ring. Such reactions are often promoted by palladium catalysts, sometimes in the absence of specialized ligands. nih.gov The regioselectivity of the C-H activation is a critical challenge. In some cases, additives like benzoic acid have been shown to promote selective C-5 arylation of certain heterocycles. nih.govresearchgate.net While this approach is highly efficient, optimizing conditions to achieve the desired regioselectivity and yield can be complex. researchgate.net

Classical Synthetic Routes and Functional Group Interconversions

Before the advent of widespread cross-coupling methodologies, classical approaches involving electrophilic aromatic substitution and functional group interconversions were the primary means of synthesizing such molecules. These methods remain crucial for the preparation of the necessary precursors for cross-coupling reactions.

Halogenation and Nitration of Benzoic Acid Precursors

The synthesis of key intermediates, such as 5-bromo-2-chlorobenzoic acid or 2-chloro-5-nitrobenzoic acid, relies on classical electrophilic aromatic substitution reactions.

Halogenation: The direct bromination of 2-chlorobenzoic acid is a straightforward method to produce 5-bromo-2-chlorobenzoic acid, a vital precursor for cross-coupling. google.com This reaction is typically carried out using a brominating agent in the presence of a strong acid. A common system involves using N-Bromosuccinimide (NBS) in sulfuric acid. google.com The chloro group at the 2-position directs the incoming electrophile (bromine) primarily to the 5-position due to electronic and steric effects.

Nitration: The nitration of o-chlorobenzoic acid is a well-established industrial process for producing 2-chloro-5-nitrobenzoic acid. patsnap.comgoogle.com This compound can serve as a precursor where the nitro group is subsequently reduced to an amine and then converted to a halide via a Sandmeyer reaction, providing an alternative route to the halogenated intermediate needed for cross-coupling. The nitration is typically performed using a mixture of nitric acid and concentrated sulfuric acid, with careful temperature control to manage the reaction's exothermicity and minimize the formation of undesired isomers like 2-chloro-3-nitrobenzoic acid. patsnap.comguidechem.com

| Reaction | Starting Material | Reagents | Temperature | Product | Ref. |

| Nitration | o-Chlorobenzoic acid | Concentrated H₂SO₄, HNO₃ | 30-40 °C | 2-Chloro-5-nitrobenzoic acid | patsnap.comgoogle.com |

| Bromination | 2-Chlorobenzoic acid | NBS, H₂SO₄ | 10-50 °C | 5-Bromo-2-chlorobenzoic acid | google.com |

This table summarizes typical conditions for the synthesis of key benzoic acid precursors.

Carboxylic Acid Functionalization and Protecting Group Chemistry

The carboxylic acid group is a key functional handle in this compound, allowing for the synthesis of various derivatives such as esters and amides. However, its reactivity can also interfere with reactions targeting other parts of the molecule. Consequently, protecting group chemistry is often essential.

For carboxylic acids, common protecting groups include esters like methyl, ethyl, or benzyl (B1604629) esters. The choice depends on the required stability and the conditions for deprotection. For instance, benzyl esters can be cleaved under mild hydrogenolysis conditions, which are often compatible with many other functional groups. vanderbilt.edu

Table 1: Common Protecting Groups for Carboxylic Acids and Their Cleavage Conditions

| Protecting Group | Formation Reagent(s) | Cleavage Condition(s) | Stability |

|---|---|---|---|

| Methyl/Ethyl Ester | Methanol/Ethanol, Acid Catalyst | Saponification (e.g., NaOH, LiOH) | Stable to mild acid, unstable to base |

| Benzyl (Bn) Ester | Benzyl alcohol, Acid Catalyst | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |

| tert-Butyl (tBu) Ester | Isobutylene, Acid Catalyst | Acidolysis (e.g., TFA, HCl) | Stable to base, labile in acid |

Functionalization of the carboxylic acid is a primary route to creating congeners. For example, conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride allows for subsequent reactions with a wide range of nucleophiles to form amides or esters. mdpi.comgoogle.com Direct condensation with amines or alcohols, often facilitated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), is another common strategy. nih.gov

Heterocyclic Ring Synthesis and Modification

The central synthetic challenge in forming this compound is the construction of the C-C bond between the benzoic acid and pyridine rings. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for this purpose.

The Suzuki-Miyaura cross-coupling reaction is a particularly prominent method. mdpi.comnih.gov This reaction typically involves the coupling of an organoboron reagent, such as pyridine-4-boronic acid, with an aryl halide, like a derivative of 2-chloro-5-bromobenzoic acid, in the presence of a palladium catalyst and a base. nih.govmdpi.com

A general scheme for this synthesis is as follows: Step 1: A suitably protected 2-chloro-5-halobenzoic acid (e.g., methyl 2-chloro-5-bromobenzoate) is reacted with a pyridineboronic acid or ester. Step 2: The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄. nih.gov Step 3: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid. Step 4: The protecting group on the carboxylic acid is removed to yield the final product.

While the Hantzsch pyridine synthesis represents a classical method for creating pyridine rings from β-ketoesters, aldehydes, and ammonia, it is less suited for creating highly substituted pyridines like the one . nih.gov Modern methods, such as one-pot cyclo-condensation reactions or skeletal editing through nitrogen insertion, offer more flexibility for creating complex pyridine derivatives. nih.gov However, for biaryl compounds like this compound, the cross-coupling approach remains the most direct and widely used strategy.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comjocpr.com These principles are increasingly important in the synthesis of pharmaceuticals and fine chemicals.

Solvent-Free and Aqueous Reaction Conditions

Traditional organic synthesis often relies on volatile and potentially toxic organic solvents. A key goal of green chemistry is to replace these with more environmentally benign alternatives, such as water, or to eliminate the solvent entirely. mdpi.com

Water is an attractive solvent due to its low cost, non-flammability, and minimal environmental impact. Certain cross-coupling reactions, including the Suzuki-Miyaura coupling, can be adapted to run in aqueous or mixed aqueous-organic systems. rsc.org This approach can simplify product isolation and reduce the generation of organic waste. rsc.org

Solvent-free, or "neat," reactions offer further environmental benefits by maximizing the concentration of reactants and often reducing reaction times. rsc.org These reactions can be facilitated by techniques such as grinding or mechanochemistry, which use mechanical energy to initiate the reaction. mdpi.com For the synthesis of biaryl compounds, solvent-free conditions can lead to higher efficiency and a significantly reduced environmental footprint. rsc.orgrsc.org

Catalyst Reuse and Recyclability

Many syntheses of complex molecules like this compound rely on expensive and rare precious metal catalysts, such as palladium. mdpi.com A critical aspect of green chemistry is the development of methods for catalyst recovery and reuse, which improves both the economic and environmental sustainability of the process.

Homogeneous catalysts, which are dissolved in the reaction mixture, are highly active but difficult to separate from the product. To address this, catalysts can be immobilized on solid supports, creating heterogeneous catalysts. These can be easily filtered off at the end of the reaction and reused for multiple cycles. mdpi.com For example, palladium nanoparticles supported on silica, mordenite, or titanium dioxide have been shown to be effective and recyclable catalysts for Suzuki coupling reactions, maintaining high yields over several runs. mdpi.com

Table 2: Examples of Recyclable Catalysts in Suzuki Coupling Reactions

| Catalyst System | Support Material | Number of Recycles | Final Yield (%) | Reference |

|---|---|---|---|---|

| Palladium Nanoparticles | Hollow-shelled Silica | At least 5 | ~90% | mdpi.com |

| Palladium Nanoparticles | Mordenite (MOR) Zeolite | Up to 10 | >90% (total decrease of 5%) | mdpi.com |

| Pd/TiO₂ | Cordierite Monolith | 5 | ~87% | mdpi.com |

Atom Economy and Process Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comrsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as addition and rearrangement reactions, are considered "greener" because they generate less waste. nih.gov In contrast, substitution and elimination reactions often have poor atom economy because they produce stoichiometric byproducts that are discarded. primescholars.com

The Suzuki-Miyaura coupling, while powerful, is not perfectly atom-economical due to the generation of borate (B1201080) and salt byproducts. However, its efficiency and functional group tolerance often make it a preferred method. jocpr.com Improving process efficiency involves optimizing reaction conditions to achieve high yields and selectivity, minimizing the use of excess reagents, and choosing synthetic routes with the fewest steps and the highest possible atom economy. nih.gov

Chemical Reactivity and Derivatization Pathways of 2 Chloro 5 Pyridin 4 Yl Benzoic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions typical of this functional group.

2-Chloro-5-(pyridin-4-yl)benzoic acid can be converted to its corresponding esters and amides through established synthetic protocols. Esterification is commonly achieved via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. la-press.org

Amidation reactions proceed in a similar fashion. The carboxylic acid can be directly coupled with a primary or secondary amine using a variety of coupling agents. Alternatively, conversion to the acyl chloride followed by reaction with an amine provides the corresponding amide. These reactions are fundamental in medicinal chemistry for the synthesis of new chemical entities with potential biological activity.

Table 1: Examples of Potential Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product |

| Methanol | H₂SO₄ (catalyst) | Methyl 2-chloro-5-(pyridin-4-yl)benzoate |

| Ethanol | SOCl₂, then Ethanol | Ethyl 2-chloro-5-(pyridin-4-yl)benzoate |

| Ammonia | Coupling agent | 2-Chloro-5-(pyridin-4-yl)benzamide |

| Diethylamine | SOCl₂, then Diethylamine | N,N-Diethyl-2-chloro-5-(pyridin-4-yl)benzamide |

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2-Chloro-5-(pyridin-4-yl)phenyl)methanol. This transformation can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrosilylation. For instance, manganese(I)-catalyzed hydrosilylation has been shown to be an effective method for the reduction of various aromatic carboxylic acids, including those with chloro substituents, to their corresponding alcohols in high yields. acs.org

The resulting benzylic alcohol, (2-Chloro-5-(pyridin-4-yl)phenyl)methanol, is a versatile intermediate for further derivatization. The hydroxyl group can be converted into a good leaving group, such as a tosylate, or replaced by a halogen to form a benzylic halide. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding benzyl (B1604629) chloride or bromide, respectively. These benzylic halides are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Table 2: Reduction and Potential Subsequent Derivatization Reactions

| Starting Material | Reagent(s) | Product |

| This compound | 1. LiAlH₄ 2. H₂O | (2-Chloro-5-(pyridin-4-yl)phenyl)methanol |

| (2-Chloro-5-(pyridin-4-yl)phenyl)methanol | SOCl₂ | 1-(Chloromethyl)-2-chloro-5-(pyridin-4-yl)benzene |

| (2-Chloro-5-(pyridin-4-yl)phenyl)methanol | PBr₃ | 1-(Bromomethyl)-2-chloro-5-(pyridin-4-yl)benzene |

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center, enabling reactions at this position.

The pyridine nitrogen can be readily alkylated by treatment with alkyl halides to form quaternary pyridinium (B92312) salts. This reaction introduces a positive charge on the pyridine ring, which can significantly alter the electronic properties and biological activity of the molecule.

Furthermore, the pyridine nitrogen can be oxidized to the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide can then serve as a precursor for further functionalization of the pyridine ring. For instance, a patent describes the synthesis of various pyridine-N-oxides from substituted pyridines using m-CPBA. google.com

Table 3: Potential Reactions at the Pyridine Nitrogen

| Reaction Type | Reagent(s) | Product |

| N-Alkylation | Methyl iodide (CH₃I) | 4-(3-Chloro-4-carboxyphenyl)-1-methylpyridin-1-ium iodide |

| N-Oxidation | m-CPBA | 2-Chloro-5-(1-oxido-pyridin-1-ium-4-yl)benzoic acid |

The lone pair of electrons on the pyridine nitrogen allows it to act as a ligand and coordinate with various electrophilic species, including metal ions. This property is fundamental to the role of pyridine-containing compounds in coordination chemistry and catalysis. The ability to form metal complexes can also be relevant in the context of biological systems, where such interactions can influence the molecule's mechanism of action.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring

The benzoic acid ring of this compound is substituted with a chloro group and a pyridin-4-yl group. The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. The chloro group is also deactivating but is ortho-, para-directing. The pyridin-4-yl group is a deactivating group. The interplay of these substituents will govern the regioselectivity of any further substitution reactions on the benzoic acid ring.

Regioselectivity and directing effects of existing substituents

The orientation of incoming electrophiles in electrophilic aromatic substitution reactions is dictated by the electronic properties of the substituents already present on the benzene (B151609) ring. In this compound, the directing effects of the chloro, carboxyl, and pyridinyl groups must be considered.

Chloro Group: The chlorine atom is an ortho-, para-directing deactivator. While it withdraws electron density from the ring through its inductive effect (-I), it can donate a lone pair of electrons through resonance (+M). quora.comstackexchange.comwyzant.comvedantu.com This resonance effect enriches the electron density at the ortho and para positions relative to the meta position, thus directing incoming electrophiles to these sites. quora.comstackexchange.comwyzant.comvedantu.com

Carboxylic Acid Group: The carboxylic acid group is a meta-directing deactivator. Both the carbonyl and hydroxyl groups are electron-withdrawing, significantly reducing the electron density of the aromatic ring and making it less susceptible to electrophilic attack. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for substitution.

Pyridin-4-yl Group: The pyridinyl group, particularly when protonated or coordinated to a Lewis acid, is a deactivating, meta-directing group. The nitrogen atom in the pyridine ring is electron-withdrawing, and this effect is transmitted to the attached benzene ring.

The interplay of these directing effects determines the regioselectivity of electrophilic aromatic substitution on this compound. The positions ortho and para to the chlorine atom (C3 and C6) are activated by the chloro group's resonance effect but deactivated by the inductive effects of all three substituents. The positions meta to the carboxylic acid (C4 and C6) and the pyridinyl group (C3 and C5, with C5 already substituted) are the least deactivated by these groups. Therefore, predicting the precise outcome of an electrophilic substitution reaction would require careful consideration of the specific reaction conditions and the nature of the electrophile.

Introduction of Additional Functional Groups

The introduction of additional functional groups onto the aromatic framework of this compound can be achieved through various synthetic methodologies. These modifications can be used to modulate the compound's physicochemical properties and biological activity.

Table 1: Potential Functionalization Reactions

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) |

| Halogenation | X₂ (e.g., Br₂), Lewis Acid (e.g., FeBr₃) | Introduction of a halogen atom (-Br, -Cl) |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H) |

| Friedel-Crafts Acylation | Acyl halide (RCOCl), Lewis Acid (e.g., AlCl₃) | Introduction of an acyl group (-COR) |

It is important to note that the deactivating nature of the existing substituents may necessitate harsh reaction conditions for these electrophilic aromatic substitution reactions to proceed.

Transformation of the Chlorine Substituent

The chlorine atom on the benzoic acid ring serves as a versatile handle for a range of chemical transformations, most notably through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom of this compound can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) and facilitating the reaction. In this molecule, the carboxylic acid and pyridinyl groups, being electron-withdrawing, can activate the chlorine atom for nucleophilic displacement.

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent(s) | Product Functional Group |

| Amines | RNH₂ | Amino (-NHR) |

| Alkoxides | RONa | Alkoxy (-OR) |

| Thiolates | RSNa | Thioether (-SR) |

For instance, reaction with various amines can lead to the synthesis of a library of 2-amino-5-(pyridin-4-yl)benzoic acid derivatives.

Metal-Catalyzed Cross-Couplings at the Halogen Site

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom of this compound is a suitable electrophilic partner for several such reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position of the benzoic acid ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. It offers a powerful alternative to traditional methods for the synthesis of N-aryl compounds.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. beilstein-journals.org This reaction is valuable for the synthesis of arylalkynes.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org

Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation, using a cyanide source such as potassium ferrocyanide. nih.govrsc.orgorganic-chemistry.orgrsc.org

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | C-C |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | C-N |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (alkyne) |

| Heck | Alkene | Pd catalyst, Base | C-C (alkene) |

| Cyanation | Cyanide source | Pd catalyst | C-CN |

These cross-coupling reactions provide a modular approach to extensively derivatize the this compound scaffold, enabling the synthesis of a diverse array of compounds for various applications.

Computational and Theoretical Investigations of this compound: A Search for Available Data

The provided outline requests detailed data tables and in-depth research findings for the following analyses of this compound:

Computational and Theoretical Investigations of 2 Chloro 5 Pyridin 4 Yl Benzoic Acid

Molecular Electrostatic Potential (MEP) Surface Analysis

Despite extensive searches for dedicated studies on "2-Chloro-5-(pyridin-4-yl)benzoic acid," no published papers containing the specific computational data required to populate these sections could be located. General information regarding related compounds is available, but in adherence to the strict instructions to focus solely on the specified molecule and to base the content on detailed research findings, it is not possible to generate the requested article.

This absence of data highlights a potential area for future research. Computational chemists could perform ab initio or DFT calculations to determine the optimized geometry, electronic structure, and reactivity parameters of this compound. Such a study would provide valuable insights into the molecule's properties and could be correlated with experimental data.

Until such research is conducted and published, a detailed, scientifically accurate article adhering to the requested outline cannot be produced.

Conformational Analysis and Potential Energy Surface Mapping

A conformational analysis for this compound, which would involve identifying the molecule's stable three-dimensional shapes and the energy barriers between them, has not been published. Such a study would typically involve rotating the single bonds, particularly the bond connecting the benzoic acid and pyridine (B92270) rings, and the bond of the carboxylic acid group, to map the potential energy surface. This mapping helps in understanding the molecule's flexibility and its preferred shapes in different environments. While studies on other substituted benzoic acids exist, providing insights into how chloro and pyridinyl groups might influence the conformational preferences, specific data for this compound, including dihedral angles of stable conformers and their relative energies, is not available.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Studies

Similarly, a Non-Covalent Interaction (NCI) analysis and Reduced Density Gradient (RDG) study for this compound could not be found. These computational methods are crucial for visualizing and understanding the weak interactions, such as hydrogen bonds and van der Waals forces, that govern how the molecule interacts with itself and with other molecules. This information is fundamental for predicting crystal packing and binding to biological targets. While the principles of NCI and RDG are well-established, their specific application to this compound, which would reveal the nature and strength of its intramolecular and intermolecular interactions, is not documented.

In Silico Modeling of Molecular Interactions with Biological Macromolecules

There are no available in silico studies, such as molecular docking or molecular dynamics simulations, that detail the binding mechanisms of this compound with any specific biological macromolecules. Such studies would provide valuable insights into the potential biological activity of the compound by identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of a protein's active site. Without these studies, any discussion on its binding mechanisms would be purely speculative.

Supramolecular Chemistry and Crystal Engineering of 2 Chloro 5 Pyridin 4 Yl Benzoic Acid

Design and Analysis of Hydrogen Bonding Networks

Hydrogen bonds are the primary directional forces that dictate the assembly of 2-Chloro-5-(pyridin-4-yl)benzoic acid in the crystalline state. The presence of both a strong hydrogen bond donor (the carboxylic acid -OH) and acceptors (the carboxylic acid carbonyl oxygen and the pyridine (B92270) nitrogen) allows for the formation of robust and predictable hydrogen-bonded patterns known as supramolecular synthons.

In the absence of stronger competing interactions, carboxylic acids frequently form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R22(8) graph set motif. This homosynthon is a common feature in the crystal structures of many benzoic acid derivatives.

However, the presence of the basic pyridine nitrogen in this compound introduces the possibility of a competing and often more favorable heterosynthon. The interaction between the carboxylic acid and the pyridine nitrogen (O-H···N) is a highly robust and well-established supramolecular synthon in crystal engineering. The formation of this pyridine-carboxylic acid heterosynthon is a primary driving force in the co-crystallization of related compounds.

The prevalence of one synthon over the other is influenced by factors such as steric hindrance and the electronic environment of the interacting groups. In the case of this compound, the linear geometry of the pyridin-4-yl group is expected to facilitate the formation of the pyridine-carboxylic acid heterosynthon, potentially leading to chain or network structures.

Table 1: Common Supramolecular Synthons in Pyridinylbenzoic Acid Systems

| Synthon Type | Interacting Groups | Typical Geometry | Graph Set |

|---|---|---|---|

| Carboxylic Acid Dimer | Carboxylic Acid - Carboxylic Acid | Centrosymmetric | R22(8) |

The chlorine atom, while not a classical hydrogen bond donor or acceptor, plays a significant role in modulating the crystal packing through weaker interactions. It can act as an acceptor in weak C-H···Cl hydrogen bonds, where activated carbon-hydrogen bonds (e.g., from the aromatic rings) interact with the electron-rich region of the chlorine atom.

Co-crystallization Strategies with Complementary Co-formers

Co-crystallization is a powerful technique in crystal engineering to modify the physical and chemical properties of a solid by combining a target molecule with a "co-former" in the same crystal lattice. The predictable nature of the pyridine-carboxylic acid heterosynthon makes this compound an excellent candidate for co-crystallization studies.

To systematically study and control the supramolecular assembly, various complementary co-formers can be employed.

Pyridyl Derivatives: Co-crystallization with di-pyridyl compounds (e.g., 4,4'-bipyridine (B149096), 1,2-bis(4-pyridyl)ethane) can lead to the formation of extended hydrogen-bonded chains or networks. The stoichiometry of the co-crystal (1:1, 1:2, etc.) will depend on the geometry and functionality of the co-former.

Benzoic Acid Derivatives: Co-crystallization with other benzoic acid derivatives, particularly those with complementary hydrogen bonding sites (e.g., dicarboxylic acids), can lead to the formation of complex hydrogen-bonded sheets or frameworks.

Table 2: Potential Co-formers for this compound

| Co-former Class | Example Co-formers | Expected Primary Interaction | Potential Supramolecular Architecture |

|---|---|---|---|

| Dipyridyls | 4,4'-Bipyridine | O-H···N (Pyridine-Carboxylic Acid) | Linear chains, 1D networks |

| 1,2-Bis(4-pyridyl)ethylene | O-H···N (Pyridine-Carboxylic Acid) | Zig-zag chains, 2D networks | |

| Dicarboxylic Acids | Terephthalic acid | O-H···N, O-H···O | Heteromeric sheets, 2D/3D frameworks |

| Adipic acid | O-H···N, O-H···O | Flexible networks |

Self-Assembly into Ordered Architectures

The programmed self-assembly of this compound, either alone or with co-formers, can lead to the formation of well-ordered, higher-dimensional architectures. The directionality and predictability of the hydrogen and halogen bonds allow for the rational design of supramolecular structures.

In its pure form, the interplay between the carboxylic acid dimer and the pyridine-carboxylic acid synthon, along with weaker C-H···Cl and C-Cl···O/N interactions, will dictate the final three-dimensional structure. It is plausible that layered or porous structures could be formed.

Through co-crystallization, the potential for creating complex architectures increases significantly. The use of rigid, linear co-formers like 4,4'-bipyridine can lead to one-dimensional "tapes" or "ladders," while more flexible or multi-functional co-formers can result in two-dimensional sheets or even three-dimensional frameworks. The understanding of the preferred supramolecular synthons and the role of weaker interactions is crucial for predicting and controlling the self-assembly process to generate crystalline materials with specific topologies and potential applications in areas such as materials science and pharmaceuticals.

Detailed Scientific Article on this compound Cannot Be Generated Due to Lack of Available Research

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that there is currently no publicly available research data specifically detailing the supramolecular chemistry, crystal engineering, polymorphism, or the influence of solvents on the crystal growth of the chemical compound This compound .

While general information on related compounds, such as other substituted benzoic acids and pyridine derivatives, is available, this information is not directly applicable to "this compound" and would not meet the stringent requirements for a focused and scientifically accurate article on this specific molecule. The generation of content on its one-dimensional, two-dimensional, and three-dimensional motifs, as well as its polymorphic and pseudopolymorphic behavior, is entirely contingent on the availability of experimental or computational studies, which appear to be absent from the accessible scientific record.

Therefore, it is not possible to provide the requested article with the specified structure and content at this time.

Coordination Chemistry and Metal Complexation Studies of 2 Chloro 5 Pyridin 4 Yl Benzoic Acid

Ligand Design Principles for Multidentate Coordination

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and properties of the resulting metal-organic complexes. 2-Chloro-5-(pyridin-4-yl)benzoic acid is a bifunctional organic molecule that incorporates both a pyridine (B92270) ring and a carboxylic acid group, making it a versatile building block for the construction of coordination polymers and discrete molecular complexes.

Role of Pyridine Nitrogen and Carboxylic Acid Oxygen Donors

The coordination behavior of this compound is primarily governed by its two key donor sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group. In the realm of coordination chemistry, pyridyl-carboxylate type ligands are notable for possessing both a nitrogen donor and an oxygen donor. nih.gov

The pyridine nitrogen atom acts as a Lewis base, readily donating its lone pair of electrons to a metal center. Pyridine is a weak pi-acceptor ligand and is considered an intermediate in terms of the hard and soft acid-base (HSAB) theory. wikipedia.org This allows it to coordinate to a wide range of transition metals.

The carboxylic acid group, on the other hand, can coordinate to metal ions in several ways. Upon deprotonation, the resulting carboxylate can act as a monodentate, bidentate chelating, or bidentate bridging ligand. The oxygen atoms of the carboxylate are considered hard donors, which, according to the HSAB theory, suggests a preference for coordination with hard metal ions such as f-block elements (lanthanides and actinides). nih.gov The presence of both "hard" oxygen and "softer" nitrogen donors allows this type of ligand to coordinate with a diverse range of metal ions. nih.gov

Chelation and Bridging Coordination Modes

The spatial arrangement of the donor atoms in this compound allows for various coordination modes, including both chelation and bridging.

Chelation: Although the pyridine nitrogen and the carboxylate group are not positioned to form a stable chelate ring with a single metal center in this particular isomer, related pyridine-carboxylic acids, such as picolinic acid, are well-known chelating agents. researchgate.net In these cases, the nitrogen and a carboxylate oxygen atom bind to the same metal ion, forming a stable five-membered ring.

Bridging Coordination: A more probable scenario for this compound is to act as a bridging ligand, connecting two or more metal centers. This can lead to the formation of coordination polymers with extended one-, two-, or three-dimensional structures. Common bridging modes for similar ligands involve the pyridine nitrogen coordinating to one metal center while the carboxylate group coordinates to another. The carboxylate group itself can bridge two metal ions in a syn-syn, syn-anti, or anti-anti fashion. Pyridine-dicarboxylate ligands, for instance, are known to exhibit a variety of bridging coordination modes. researchgate.net

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with pyridinyl-carboxylic acid ligands is typically achieved through solvothermal or hydrothermal methods, as well as by slow evaporation from a solution. The choice of solvent, temperature, pH, and the metal-to-ligand ratio can significantly influence the final product's dimensionality and topology.

Transition Metal Complexes

Transition metals, with their varied coordination geometries and oxidation states, are expected to form a wide array of complexes with this compound. For instance, studies on related pyridine-dicarboxylic acids have yielded mononuclear, dinuclear, and polymeric complexes with metals like cobalt, nickel, zinc, and cadmium. ajol.infonih.gov The synthesis often involves the reaction of a metal salt (e.g., nitrate, chloride, or acetate) with the ligand in a suitable solvent, sometimes with the addition of a base to deprotonate the carboxylic acid. nih.gov

For example, a new metal-organic complex of iron, Fe(II)₂Fe(III)₂(cbba)₄(L)₆, was synthesized hydrothermally using 2-(4´-chlorine-benzoyl)benzoic acid (Hcbba) and 3-(2-pyridyl)pyrazole (L), demonstrating the successful incorporation of a chloro-substituted benzoic acid derivative into a coordination complex. researchgate.net

| Metal Ion | Potential Coordination Geometry | Reference for Analogous System |

| Co(II) | Octahedral | ajol.info |

| Ni(II) | Octahedral, Square Planar | ajol.infojscimedcentral.com |

| Cu(II) | Square Planar, Tetrahedral | nih.gov |

| Zn(II) | Tetrahedral, Trigonal Bipyramidal, Octahedral | ajol.inforesearchgate.net |

| Cd(II) | Distorted Pentagonal Bipyramid | tandfonline.com |

Lanthanide and Actinide Complexes (if applicable)

The hard oxygen donors of the carboxylate group make this compound a promising ligand for complexation with lanthanides and, potentially, actinides. Lanthanide complexes with pyridine carboxylate ligands have been synthesized and are of interest for their luminescence and magnetic properties. rsc.orgrsc.org

For instance, samarium(III) complexes with various pyridine-carboxylic acid derivatives have been prepared and structurally characterized, revealing diverse coordination modes. researchgate.net Similarly, a series of lanthanide complexes with a conjugated pyridine carboxylate ligand have been synthesized, exhibiting interesting structural, luminescent, and magnetic properties. rsc.orgrsc.org The synthesis of such complexes often employs similar methods to those used for transition metals, with careful control of reaction conditions to obtain crystalline products. mdpi.commdpi.com While specific studies on actinide complexes with this type of ligand are less common, the fundamental coordination principles suggest that such complexes could be formed.

Structural Characterization of Coordination Compounds

Infrared (IR) spectroscopy is another valuable tool for characterizing these complexes. The coordination of the ligand to the metal center can be inferred from shifts in the vibrational frequencies of the pyridine ring and the carboxylate group. Specifically, the separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group can provide insights into its coordination mode (monodentate, bidentate, or bridging). rsc.org

Other characterization techniques that would be applicable to complexes of this compound include elemental analysis, thermogravimetric analysis (TGA) to assess thermal stability, and, for paramagnetic complexes, magnetic susceptibility measurements. For luminescent complexes, particularly those involving lanthanides, photoluminescence spectroscopy would be essential to characterize their emission and excitation properties. rsc.orgrsc.org

Single Crystal X-ray Diffraction of Metal Complexes

No published single-crystal X-ray diffraction data for metal complexes of this compound could be located.

Spectroscopic Studies (IR, UV-Vis, EPR, NMR) of Metal Complexes

No specific spectroscopic data (Infrared, UV-Visible, Electron Paramagnetic Resonance, or Nuclear Magnetic Resonance) for metal complexes formed with this compound are available in the reviewed literature.

Electronic and Magnetic Properties of Metal Complexes

There is no available research detailing the electronic and magnetic properties of metal complexes involving this compound as a ligand.

Role of this compound as a Ligand in Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs)

No studies have been found that describe the use of this compound as an organic linker in the synthesis of Metal-Organic Frameworks or Coordination Polymers.

Applications in Advanced Organic Synthesis and Materials Science

A Versatile Building Block in Complex Molecule Synthesis

The strategic positioning of a chloro substituent, a carboxylic acid group, and a pyridine (B92270) ring renders 2-Chloro-5-(pyridin-4-yl)benzoic acid a valuable precursor in the synthesis of intricate molecular structures. This trifecta of functional groups provides multiple reaction sites for sequential and diverse chemical transformations.

Precursor for Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The pyridine and carboxylic acid functionalities within this compound can participate in various cyclization reactions to form fused heterocyclic systems. For instance, intramolecular condensation reactions can be envisioned to construct pyridopyrimidine cores, which are present in numerous biologically active compounds. The chloro substituent offers an additional site for modification, enabling the introduction of further complexity and functionality into the resulting heterocyclic scaffold.

While specific examples of cyclization reactions starting directly from this compound are not extensively documented in publicly available research, the fundamental reactivity of its constituent functional groups strongly supports its potential in this area. The synthesis of various pyridine and pyrimidine (B1678525) derivatives often involves precursors with similar functionalities, highlighting the latent synthetic utility of this compound. mdpi.com

Intermediate in the Synthesis of Polyfunctional Organic Molecules

The distinct reactivity of the carboxylic acid, pyridine ring, and the chloro-substituted phenyl ring allows for a stepwise and controlled introduction of various functional groups, making this compound an ideal intermediate in multi-step syntheses. The carboxylic acid group can be readily converted into esters, amides, or other derivatives. The pyridine nitrogen can be quaternized or participate in coordination chemistry. Furthermore, the chloro group can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. nih.govnih.govresearchgate.networktribe.commdpi.com

This orthogonal reactivity is crucial for the synthesis of polyfunctional molecules with precisely defined architectures. For example, the carboxylic acid could be coupled with an amine, followed by a Suzuki coupling at the chloro position to introduce a different aryl group, and finally, modification of the pyridine ring. This stepwise approach allows for the construction of complex molecules with diverse functionalities that would be challenging to achieve through other synthetic routes.

Integration into Polymeric Materials

The unique combination of a polymerizable group (via the carboxylic acid) and a functional pyridine moiety makes this compound an attractive candidate for the development of advanced polymeric materials.

Monomer for Polymerization

The carboxylic acid functionality of this compound allows it to act as a monomer in polycondensation reactions. It can react with diols or diamines to form polyesters and polyamides, respectively. rsc.orgresearchgate.netrsc.orgnih.govmdpi.commdpi.com The incorporation of the pyridyl and chloro-phenyl units into the polymer backbone would impart specific properties to the resulting material. The pyridine moiety can introduce sites for hydrogen bonding, metal coordination, or pH-responsiveness. The chloro-phenyl group can enhance thermal stability and influence the polymer's solubility and morphology.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Potential Polymer Properties |

| Polyester (B1180765) | Diol (e.g., ethylene (B1197577) glycol, bisphenol A) | Enhanced thermal stability, potential for metal coordination, modified solubility. |

| Polyamide | Diamine (e.g., hexamethylenediamine) | Increased rigidity, hydrogen bonding capabilities, potential for pH-responsive behavior. |

Side-Chain Functionalization in Polymer Architectures

Beyond its role as a monomer, this compound can be utilized for the side-chain functionalization of existing polymers. Through techniques like "grafting onto," this molecule can be attached to a polymer backbone containing reactive sites. rsc.org This approach allows for the precise introduction of the pyridyl and chloro-phenyl functionalities onto a pre-formed polymer, thereby modifying its surface properties, solubility, or ability to interact with other molecules or materials.

For instance, a polymer with pendant hydroxyl or amino groups could be esterified or amidated with this compound. This would introduce pyridine units along the polymer chain, which could then be used for applications such as metal ion scavenging, catalysis, or as a platform for further chemical modifications.

Potential in Functional Materials Design

The inherent properties of this compound make it a promising component in the design of functional materials, particularly in the field of coordination polymers and metal-organic frameworks (MOFs). nih.govrsc.orgmdpi.comnih.govresearchgate.net The pyridine nitrogen and the carboxylic acid oxygen atoms can act as coordination sites for metal ions, leading to the formation of extended one-, two-, or three-dimensional structures.

Scaffolds for Optoelectronic Applications (focus on structural integration)

The compound this compound possesses a unique molecular architecture that makes it a promising candidate as a structural scaffold in the development of advanced optoelectronic materials. This bifunctional molecule combines a chlorobenzoic acid unit with a pyridine ring, offering distinct sites for chemical modification and structural integration into larger functional systems. The carboxylic acid group provides a reactive handle for forming amide or ester linkages, while the pyridine nitrogen can coordinate with metal centers. This dual functionality is a key attribute for its potential incorporation into complex organic and metal-organic frameworks (MOFs) designed for optoelectronic applications.

The integration of this compound into such frameworks can influence the material's photophysical properties. The chlorinated phenyl ring and the pyridyl group are electronically distinct, and their relative orientation can be tailored to control the intramolecular charge transfer characteristics of the resulting material. In the context of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), the ability to fine-tune the electronic properties of the constituent building blocks is crucial for optimizing device performance.

While specific research on the direct application of this compound in optoelectronic devices is not extensively documented in publicly available literature, the foundational properties of its constituent moieties suggest significant potential. The pyridine ring is a well-known component in luminescent materials and can contribute to the electron-transporting properties of a device. The chlorobenzoic acid component can be modified to attach other photoactive units, thereby creating a multifunctional scaffold.

Table 1: Potential Structural Integration Strategies and Their Impact on Optoelectronic Properties

| Integration Strategy | Potential Role of this compound | Anticipated Impact on Optoelectronic Properties |

| Ligand in Metal-Organic Frameworks (MOFs) | Connects metal nodes to form a porous, crystalline structure. | Can influence the framework's luminescence, charge transport, and stability. |

| Monomer in Polymer Synthesis | Forms repeating units in a polymer chain via the carboxylic acid group. | Can impart specific electronic and photophysical properties to the polymer. |

| Core for Dendrimer Synthesis | Serves as the central building block for constructing dendritic structures. | Can create materials with well-defined architectures and tunable energy levels. |

Components in Sensor Technologies (focus on chemical recognition elements)

The molecular structure of this compound also lends itself to applications in chemical sensor technologies, where it can function as a chemical recognition element. The pyridine nitrogen atom, with its available lone pair of electrons, can act as a Lewis base to coordinate with metal ions or form hydrogen bonds with specific analytes. The carboxylic acid group can also participate in hydrogen bonding or electrostatic interactions. This combination of interaction sites allows for the potential selective binding of target molecules.

When integrated into a sensor platform, the binding of an analyte to the this compound moiety can induce a measurable signal. For instance, if the compound is part of a fluorescent sensor, the binding event could lead to a change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. This response can be calibrated to determine the concentration of the analyte.

The chlorine substituent on the benzoic acid ring can also play a role in modulating the electronic properties of the molecule, which can, in turn, affect its sensitivity and selectivity as a sensor component. While direct and detailed research on the use of this compound as a primary chemical recognition element is limited, the principles of molecular recognition based on its functional groups are well-established in the field of chemical sensing.

Table 2: Potential Chemical Recognition Applications

| Target Analyte | Potential Recognition Mechanism | Type of Sensor |

| Metal Ions | Coordination of the metal ion with the pyridine nitrogen. | Fluorescent or colorimetric sensor. |

| Organic Acids/Bases | Hydrogen bonding interactions with the carboxylic acid or pyridine groups. | Electrochemical or optical sensor. |

| Anions | Electrostatic interactions or hydrogen bonding with the protonated pyridine. | Potentiometric or fluorescent sensor. |

Future Research Directions and Emerging Opportunities for 2 Chloro 5 Pyridin 4 Yl Benzoic Acid Research

Exploration of Novel Reaction Pathways and Catalytic Systems

While the Suzuki-Miyaura cross-coupling reaction is a well-established method for the synthesis of 2-chloro-5-(pyridin-4-yl)benzoic acid, future research could focus on the development of more sustainable and efficient synthetic routes. This includes exploring C-H activation methodologies to directly couple pyridine (B92270) and benzoic acid precursors, thereby reducing pre-functionalization steps and waste generation.

Furthermore, the inherent functionalities of this compound—a carboxylic acid, a pyridine ring, and a chlorinated aromatic ring—suggest its potential as a ligand in catalysis. The pyridine-carboxylic acid motif is known to be effective in various catalytic systems. For instance, pyridine-2-carboxylic acid, in conjunction with a manganese source, has been shown to be the active species in the oxidation of alkenes and alcohols. rsc.org Research into the catalytic activity of this compound and its derivatives could uncover new applications in organic synthesis. The electronic properties of the molecule, influenced by the chloro and pyridyl substituents, may offer unique reactivity and selectivity in metal-catalyzed reactions.

Future investigations could explore the use of this compound as a ligand in reactions such as:

Oxidation Catalysis: Building on the knowledge of other pyridine-carboxylic acids in manganese-based oxidation, this compound could be explored as a ligand for similar transformations. rsc.org

Cross-Coupling Reactions: The pyridine nitrogen and carboxylic acid oxygen can act as a bidentate chelating system for transition metals, potentially stabilizing catalytic species in various cross-coupling reactions.

Multicomponent Reactions: Pyridine-2-carboxylic acid has been demonstrated to be an efficient organocatalyst for the synthesis of complex heterocyclic compounds through multicomponent reactions. nih.gov The unique electronic and steric profile of this compound could offer advantages in similar catalytic applications.

Deeper Mechanistic Understanding of Molecular Interactions in Complex Systems

The ability of this compound to form intricate supramolecular assemblies and coordination polymers is well-documented. However, a deeper, quantitative understanding of the underlying molecular interactions is an area ripe for exploration. Future research should employ a combination of experimental and computational techniques to elucidate the thermodynamics and kinetics of its self-assembly and coordination processes.

Advanced techniques such as single-crystal X-ray diffraction can continue to provide detailed structural information on its coordination complexes. nih.govresearchgate.net This can be complemented by computational methods, such as Density Functional Theory (DFT), to model and analyze the non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking, that govern the formation of these complex architectures. Such studies will enable a more profound understanding of the structure-property relationships in materials derived from this compound.

Rational Design of Hybrid Materials Incorporating the this compound Scaffold

The rational design of functional materials is a major driving force in contemporary chemistry. With its rigid structure and multiple coordination sites, this compound is an excellent candidate for the construction of novel metal-organic frameworks (MOFs) and other hybrid materials. The presence of the chlorine atom offers a unique opportunity for post-synthetic modification, allowing for the fine-tuning of the material's properties.

Future research in this area could focus on:

Porous Materials for Gas Sorption and Separation: By selecting appropriate metal nodes and reaction conditions, it may be possible to synthesize MOFs with tailored pore sizes and functionalities for applications in carbon capture and gas separation.

Luminescent Materials: The aromatic nature of the ligand suggests that its coordination complexes could exhibit interesting photoluminescent properties. The systematic variation of the metal center and the ligand's substituents could lead to the development of new materials for sensing and optoelectronic applications.

Catalytic MOFs: Incorporating catalytically active metal centers within a MOF structure built from this compound could lead to heterogeneous catalysts with high activity and selectivity.

Development of High-Throughput Screening Methodologies for Chemical Reactivity

High-throughput screening (HTS) has revolutionized the discovery of new reactions, catalysts, and materials by enabling the rapid evaluation of large numbers of experimental parameters. numberanalytics.comsigmaaldrich.com Applying HTS methodologies to this compound could significantly accelerate the exploration of its chemical reactivity and potential applications. youtube.com

For example, HTS could be employed to:

Optimize Synthesis: Rapidly screen different catalysts, bases, solvents, and reaction conditions to identify optimal protocols for the synthesis of this compound and its derivatives.

Discover New Catalytic Activity: Screen a wide range of potential catalytic reactions in the presence of this compound as a ligand to identify novel catalytic transformations. researchgate.net

Fabricate and Screen Material Libraries: Develop automated methods to synthesize libraries of coordination polymers and hybrid materials based on this ligand, followed by high-throughput screening of their properties, such as gas uptake or luminescence. nih.gov

The development of miniaturized and automated platforms for synthesis and screening will be crucial for realizing the full potential of HTS in this context. nih.gov

Investigation of this compound in Bio-inspired Chemical Systems

The structural motifs present in this compound are also found in biologically active molecules. The pyridine ring can participate in π-π stacking and hydrogen bonding interactions, while the carboxylic acid group can coordinate with metal ions, making it an interesting scaffold for the development of bio-inspired chemical systems. nih.gov

Future research in this non-therapeutic area could focus on:

Molecular Recognition Studies: Investigating the ability of this compound and its derivatives to selectively bind to specific guest molecules or ions. This could involve the design of synthetic receptors for sensing applications.

Enzyme Binding Studies: Exploring the interactions of this compound with the active sites of metalloenzymes. The pyridine-carboxylic acid moiety can act as a chelating agent for metal ions, and understanding these binding interactions can provide insights into enzyme inhibition mechanisms, without a therapeutic goal. nih.gov This could also inform the design of novel enzyme inhibitors for research purposes.

By focusing on these emerging opportunities, the scientific community can unlock the full potential of this compound, moving beyond its current applications and into new realms of catalysis, materials science, and bio-inspired chemistry.

Q & A

Basic Question: What are the common synthetic routes for 2-Chloro-5-(pyridin-4-yl)benzoic acid, and how are intermediates characterized?

Answer:

The synthesis typically involves:

- Suzuki-Miyaura coupling between a halogenated benzoic acid derivative (e.g., 2-chloro-5-bromobenzoic acid) and pyridin-4-ylboronic acid under palladium catalysis .

- Chlorination of precursor molecules using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro substituent .

- Purification via recrystallization or column chromatography.

Intermediates are characterized using FT-IR (to confirm functional groups), NMR (for structural elucidation), and HRMS (to verify molecular mass) .

Advanced Question: How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Answer:

Optimization strategies include:

- Catalyst screening : Testing palladium complexes (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance coupling efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while toluene can reduce side reactions .

- Temperature control : Lower temperatures (0–25°C) minimize decomposition of sensitive intermediates.

- Statistical design of experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., molar ratios, reaction time) .

Basic Question: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Key techniques:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., pyridine ring protons at δ 8.5–8.7 ppm) .

- X-ray crystallography : Resolves molecular geometry and confirms substituent positions .

- Thermogravimetric analysis (TGA) : Assesses thermal stability under varying conditions .

- Elemental analysis : Validates purity and stoichiometry .

Advanced Question: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

Challenges include:

- Disorder in the pyridine ring : Mitigated using SHELXL’s PART and ISOR commands to model anisotropic displacement .

- Twinned crystals : Resolved via TWIN and BASF instructions in SHELX .

- Weak diffraction : High-resolution synchrotron data or cryogenic cooling improves signal-to-noise ratios .

Basic Question: What biological targets or pathways are associated with this compound?

Answer:

Preliminary studies suggest interactions with:

- Enzymes : Inhibition of cyclooxygenase (COX) or kinases due to structural similarity to known inhibitors .

- Cellular receptors : Binding to G-protein-coupled receptors (GPCRs) via the pyridine moiety .

- In vitro assays : Anticancer activity evaluated via MTT assays on HeLa or MCF-7 cell lines .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Answer:

Strategies include:

- Dose-response studies : Establishing IC50 values across multiple cell lines to confirm specificity .

- SAR analysis : Comparing analogs (e.g., fluorine vs. chlorine substitution) to identify critical substituents .

- Orthogonal assays : Validating results using fluorescence polarization (FP) or surface plasmon resonance (SPR) .

Advanced Question: How do electronic effects of substituents influence the compound’s reactivity and bioactivity?

Answer:

- Electron-withdrawing groups (e.g., Cl, CF₃) : Increase acidity of the benzoic acid group (pKa ~2.5–3.0), enhancing hydrogen-bonding with targets .

- Pyridine ring orientation : π-Stacking interactions with aromatic residues in enzymes, studied via docking simulations (AutoDock Vina) .

- Experimental validation : Substituent effects quantified using Hammett plots or kinetic isotopic effects (KIE) .

Advanced Question: What methodologies assess the compound’s stability under physiological conditions?

Answer:

- pH-dependent stability : Incubation in buffers (pH 1–10) followed by HPLC monitoring of degradation products .

- Metabolic stability : Liver microsome assays identify cytochrome P450-mediated oxidation .

- Light/heat stress testing : Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.